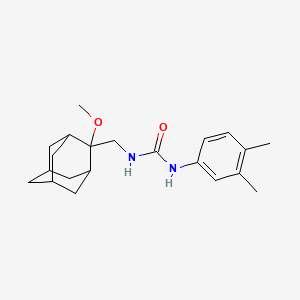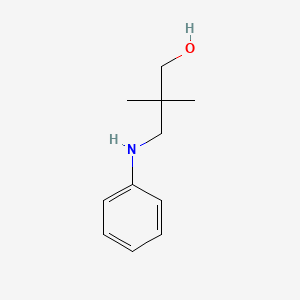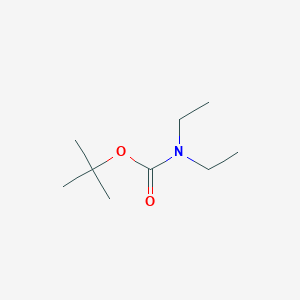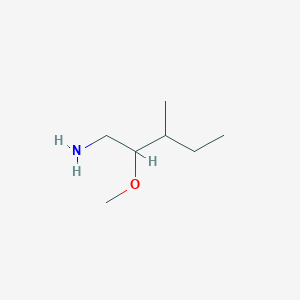
1-(3,4-dimethylphenyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethylphenyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea, also known as DMU-212, is a urea derivative that has been synthesized and studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting target for scientific research.
Scientific Research Applications
Synthesis and Material Science
Liquid Crystal Dimers and Nematic Phases : Research on methylene-linked liquid crystal dimers, including compounds with similar structural motifs, has shown that these materials exhibit unique transitional properties, such as the formation of twist-bend nematic phases. Such phases are of interest for advanced display technologies and optoelectronic applications due to their unique electro-optical properties (Henderson & Imrie, 2011).
Biological Applications
Urea Biosensors : The development of urea biosensors highlights the importance of urea derivatives in detecting and quantifying urea concentration, which is crucial for diagnosing various health conditions, including renal failure and certain metabolic disorders (Botewad et al., 2021). These biosensors utilize urea derivatives as a core component, indicating the relevance of such compounds in medical diagnostics.
Environmental and Energy Applications
Electrochemical Technologies : Studies on the use of urea derivatives in electrochemical technologies, particularly in room-temperature haloaluminate ionic liquids, reveal applications in electroplating and energy storage. These compounds serve as solvents or electrolytes, contributing to the development of safer and more efficient energy storage systems (Tsuda, Stafford, & Hussey, 2017).
Pharmacological Research
Drug Design : The incorporation of urea motifs into small molecules is a common strategy in drug design, due to their unique hydrogen-binding capabilities. This makes them integral to modifying drug-target interactions, stability, and pharmacokinetic profiles, thereby enhancing therapeutic efficacy (Jagtap et al., 2017).
Agricultural Science
Slow Release Fertilizers : Ureaform, a condensation product of urea and formaldehyde, is used as a slow-release fertilizer, indicating the role of urea derivatives in sustainable agriculture. These compounds provide a controlled release of nitrogen, essential for crop growth, while minimizing environmental impact (Alexander & Helm, 1990).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-methoxy-2-adamantyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-13-4-5-19(6-14(13)2)23-20(24)22-12-21(25-3)17-8-15-7-16(10-17)11-18(21)9-15/h4-6,15-18H,7-12H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHPKWDMVOULDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2539245.png)



![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2539251.png)



![N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2539255.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone](/img/structure/B2539256.png)

